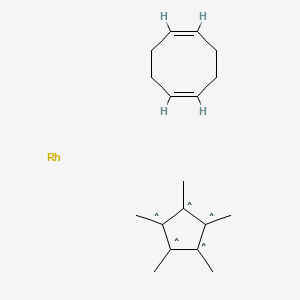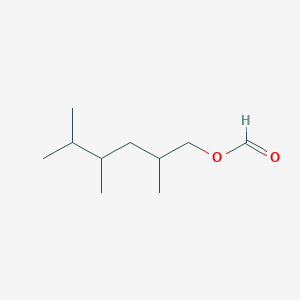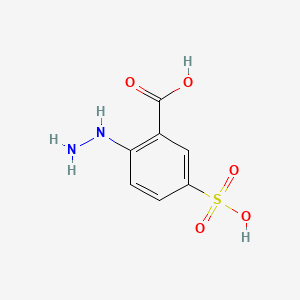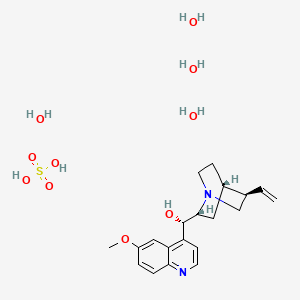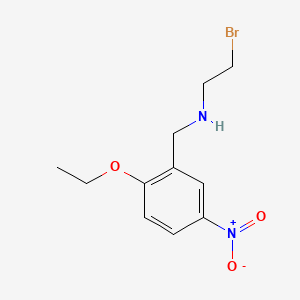
Benzylamine, N-(2-bromoethyl)-2-ethoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine typically involves multiple steps. One common method includes the bromination of an appropriate precursor, followed by the introduction of the ethoxy and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce the nitro group to an amine.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce amines.
Scientific Research Applications
2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary widely depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(2-ethoxyphenyl)methyl]ethanamine
- 2-bromo-N-[(2-nitrophenyl)methyl]ethanamine
- 2-bromo-N-[(2-ethoxy-4-nitrophenyl)methyl]ethanamine
Uniqueness
What sets 2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine apart from similar compounds is the specific arrangement of its functional groups. This unique structure can result in different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61361-59-9 |
|---|---|
Molecular Formula |
C11H15BrN2O3 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-bromo-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
YDSQNVQJZNBVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


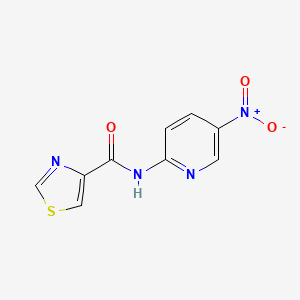
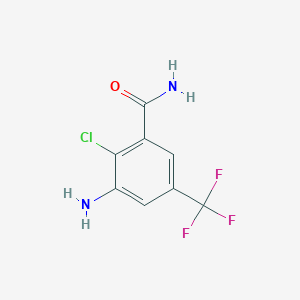
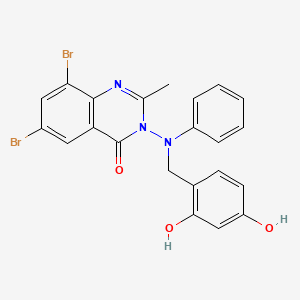

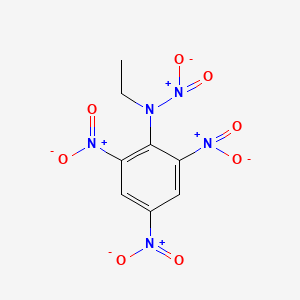
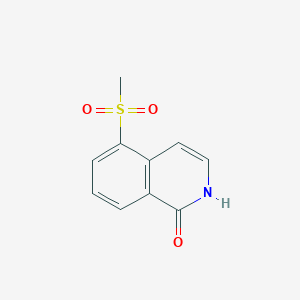
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)
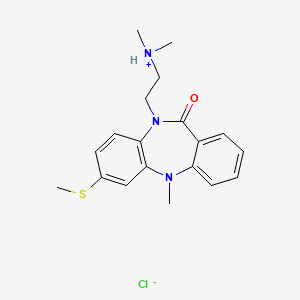
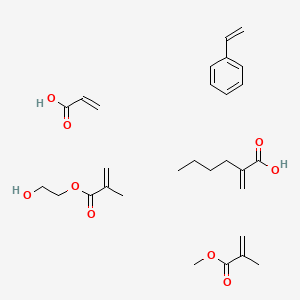
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
